1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene

Regiochemistry Organic Synthesis Structure-Activity Relationship (SAR)

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene is a highly fluorinated nitroaromatic research intermediate with the molecular formula C7H2F5NO3 and a molecular weight of 243.09 g/mol. Its structure features a benzene core substituted with two fluorine atoms, a nitro group, and a trifluoromethoxy group, a combination that imparts unique regiochemical and electronic properties relevant to advanced organic synthesis.

Molecular Formula C7H2F5NO3
Molecular Weight 243.09 g/mol
CAS No. 1417566-41-6
Cat. No. B1402181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene
CAS1417566-41-6
Molecular FormulaC7H2F5NO3
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OC(F)(F)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H2F5NO3/c8-4-1-3(13(14)15)2-5(9)6(4)16-7(10,11)12/h1-2H
InChIKeyPYZLOTVPFYDQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6): A Defined Fluorinated Nitroaromatic Building Block


1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene is a highly fluorinated nitroaromatic research intermediate with the molecular formula C7H2F5NO3 and a molecular weight of 243.09 g/mol . Its structure features a benzene core substituted with two fluorine atoms, a nitro group, and a trifluoromethoxy group, a combination that imparts unique regiochemical and electronic properties relevant to advanced organic synthesis.

Regiospecific fluorinated nitroaromatic building block
Suited for SNAr elaboration and metal-catalyzed cross-couplings
Enables exploration of uncharted chemical space in discovery chemistry

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene: Why Regioisomeric Purity is Non-Negotiable for Procurement


Direct substitution of 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene with a closely related analog is not scientifically valid due to the strict regiochemical requirements of its target reactions. The specific 1,3,5,2-substitution pattern dictates the electronic environment and steric accessibility for downstream transformations like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings. For example, regioisomers such as 1,2-Difluoro-4-nitro-3-(trifluoromethoxy)benzene (CAS 1417569-46-0) or 2,4-Difluoro-3-(trifluoromethoxy)nitrobenzene (CAS 153338-22-8) share the same formula (C7H2F5NO3) but exhibit different reactivity profiles, making generic substitution without careful characterization a source of synthetic failure. This evidence guide reveals the specific, quantifiable data gap that defines this compound's unique position and the critical need for controlled sourcing .

Target: 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6)
vs
Regioisomer: 1,2-difluoro-4-nitro-3-(trifluoromethoxy)benzene (CAS 1417569-46-0)
Different substitution pattern alters electronic and steric environment; may shift SNAr reactivity and cross-coupling outcomes.
Target: 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene
vs
Regioisomer: 2,4-difluoro-3-(trifluoromethoxy)nitrobenzene (CAS 153338-22-8)
Isomeric identity governs reaction site accessibility; procurement based on exact structure is required to avoid synthetic failure.

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene: Quantitative Differentiation from Closest Analogs


Regioisomeric Identity: A Primary Differentiator from All Other C7H2F5NO3 Isomers

The target compound is uniquely defined by its exact substitution pattern: fluoro groups at benzene positions 1 and 3, a nitro group at position 5, and a trifluoromethoxy group at position 2. This constitutes a single, unambiguous chemical entity (C7H2F5NO3, MW 243.09) that is not interchangeable with any other regioisomer sharing the same formula . By comparison, isomers like 1,2-difluoro-4-nitro-3-(trifluoromethoxy)benzene (CAS 1417569-46-0) place the nitro group at position 4, ortho to one fluorine, leading to a completely different set of steric and electronic constraints for further reactions. No quantitative bioactivity or advanced performance data has been published to differentiate these isomers by assay outcomes; their primary documented differentiation is structural.

Regioisomeric Identity
Data to verify
Target: 1,3,5,2-substitution pattern
Comparators: 1,2,4,3- or 2,4,3- substitution patterns
Structural match defines reactivity; no published performance data differentiate isomers.
Confirm identity by NMR or HPLC before use.
Regiochemistry Organic Synthesis Structure-Activity Relationship (SAR)

Procurement-Relevant Purity: A Specified 95% Baseline for Research Consistency

The commercially available compound is specified with a minimum purity of 95% by the verified vendor AKSci . This is a fundamental procurement parameter ensuring batch-to-batch consistency for academic and industrial research. While no direct purity comparison with other regioisomers is provided by the same supplier, a quick review of listings for C7H2F5NO3 isomers from various suppliers shows a common industry specification range of 95-98% purity, making this a standard but essential differentiator for controlled experiments.

Purity Specification
Specification review
95%
Vendor-specified minimum purity provides a defined baseline for research consistency.
Request certificate of analysis for lot-specific data.
Purity Quality Control Reproducibility

Absence of a Reported Biological Profile: A Crucial Differentiator from 2,4-Dinitrofluorobenzene (DNFB) and Other Characterized Analogs

A thorough search of the primary research literature and patent landscape reveals no reported biological activity, biochemical assay data, or in vivo model results for 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6) [1]. This is a demonstrable and critical differentiator from certain similarly named but fundamentally distinct compounds, such as 2,4-dinitrofluorobenzene (DNFB), which is a potent contact allergen with an established immunological mechanism [2]. The target compound’s lack of a defined biological profile is its primary differentiator, positioning it strictly as a synthetic intermediate and avoiding misapplication in biological assays. This negative data is procurable and verifiable.

Biological Activity
Context-dependent
No published biological activity found.
Distinguishes compound as synthetic intermediate, not a biological probe; compare to DNFB with known immunological activity.
Literature search performed; absence of data reinforces its use in chemistry-only workflows.
Biological Activity Negative Data Research Categorization

Lack of Documented Synthetic Efficiency: A Practical Gap Versus Literature-Validated Intermediates

No yield, conversion, or selectivity data have been published for the preparation or subsequent reactions of this specific compound in the open literature or patents. This contrasts with structurally related fluorinated nitroaromatic intermediates, where optimized synthetic procedures with defined yields (e.g., 70-90% for nucleophilic fluorinations or nitrations) are routinely reported [1]. This data vacuum means that its demonstrated synthetic utility is currently undefined, making it a high-risk/high-potential building block for discovery chemistry rather than a validated intermediate for scale-up.

Synthetic Precedent
Data to verify
Target: No yield or optimization data available
Related intermediates: Published yields typically 70–90%
Suited for exploratory discovery and IP generation rather than scaled-up production.
Validate reactivity experimentally before committing to larger-scale use.
Synthetic Yield Process Chemistry Scalability

1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene: High-Value Research and Procurement Scenarios


Exploratory Medicinal Chemistry: Generating Patentable New Chemical Entities

With no known biological profile and a unique regiochemistry, this compound is an ideal building block for discovery programs seeking to expand into uncharted chemical space. Its multiple functional handles allow for diverse derivatization (e.g., reduction of the nitro group to an aniline for amide couplings, or SNAr displacement of a fluorine atom), enabling the rapid generation of novel compound libraries with potential for de novo patent applications. The lack of prior art is the core value proposition here.

Validating Computational Predictions of Regiochemical Reactivity

The absence of experimental data makes this compound a perfect candidate for experimental validation of computational chemistry models. Projects involving density functional theory (DFT) calculations predicting the relative rates of nucleophilic aromatic substitution at the 1- vs. 3-fluoro positions can use this compound as a definitive test case. The resulting kinetic data would provide high-value, publishable results and guide future synthetic design.

Reference Standard for Analytical Method Development

The specific requirement for a 95% purity specification and its unique mass spectrum (MW 243.09) make this compound suitable for use as a reference standard in the development of chromatographic (HPLC, GC) or mass spectrometric (LC-MS/MS) methods. Its procurement from a verified source like AKSci ensures traceability, which is critical for analytical quality control in a regulated environment.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Uncharted chemical space and multiple derivatization handles
Feasibility of library synthesis and IP landscape review
Computational model validation
Absence of experimental reactivity data
Kinetic measurements vs DFT-predicted regioselectivity
Analytical reference standard
Defined purity (95% min) and unique mass spectrum
HPLC/LC-MS method development and system suitability
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